4-Chloro-3-methylbut-2-en-1-yl acetate
Description
4-Chloro-3-methylbut-2-en-1-yl acetate (CAS: 38872-49-0), also known as 1-acetoxy-4-chloro-3-methyl-2-butene, is a halogenated enol ester with applications in organic synthesis and industrial chemistry. Its structure combines a chlorinated allylic system with an acetylated hydroxyl group, making it reactive in nucleophilic substitutions and cycloadditions. The compound is characterized by a molecular formula of C₇H₁₁ClO₂ and a molecular weight of 174.61 g/mol. It is primarily utilized as an intermediate in the synthesis of agrochemicals, fragrances, and pharmaceuticals due to its electrophilic properties .
Properties
CAS No. |
38872-49-0 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
(4-chloro-3-methylbut-2-enyl) acetate |
InChI |
InChI=1S/C7H11ClO2/c1-6(5-8)3-4-10-7(2)9/h3H,4-5H2,1-2H3 |
InChI Key |
URVYVINLDPIJEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)C)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4-chloro-3-methylbut-2-en-1-yl acetate and are frequently discussed in synthetic and industrial contexts:
4-Chloro-3-methylbut-2-en-1-ol (CAS: 53170-97-1)
- Molecular Formula : C₅H₉ClO
- Molecular Weight : 120.58 g/mol
- Key Differences :
- Lacks the acetyl group present in the acetate derivative, resulting in higher polarity and lower stability under acidic conditions.
- Synthesis routes involve chlorination of 3-methylbut-2-en-1-ol, with reported yields of 87.0% and 80.0% for optimized pathways .
- Applications: Used as a precursor for insecticides and fragrances but requires further functionalization (e.g., acetylation) to enhance volatility or reactivity .
(E)-1-O-Acetyl-4-chloro-3-methyl-2-buten-1-ol
- Structural Features : Shares the acetyl and chloro substituents but differs in stereochemistry (E-configuration) and hydroxyl group placement.
- Reactivity : The E-isomer exhibits slower reaction kinetics in Diels-Alder reactions compared to the Z-isomer due to steric hindrance.
- Synthesis : Prepared via stereoselective acetylation of 4-chloro-3-methylbut-2-en-1-ol, with yields dependent on catalyst choice (e.g., lipase enzymes vs. acid anhydrides) .
4-Acetoxy-1-chloro-2-methyl-2-butene
- Key Differences : Chlorine and acetyl groups are positioned on adjacent carbons, altering electronic distribution and regioselectivity in reactions.
- Applications : Demonstrates higher electrophilicity at the α-carbon, making it a preferred substrate for Grignard additions in terpene synthesis .
Preparation Methods
Chlorohydrination
Isoprene reacts with chloramine-T (N-chloro-4-methylbenzenesulfonamide) in methanol at 5°C to form 1-chloro-2-methylbut-3-en-2-ol and 4-chloro-3-methylbut-2-en-1-ol. Hydroquinone is added to inhibit polymerization.
Optimized Parameters
Esterification with Acetic Anhydride
The chlorohydrin mixture is treated with acetic anhydride in the presence of a strong acid-loaded resin catalyst (e.g., Amberlyst-15).
Reaction Profile
Direct Chlorination of Isoprene Derivatives
A tert-butyl hypochlorite-mediated method involves reacting isoprene in acetic acid at -10°C:
Procedure
-
Isoprene (1.3 eq) is dissolved in acetic acid.
-
tert-Butyl hypochlorite (1.0 eq) is added dropwise under vigorous stirring.
-
The mixture is quenched with NaOH (pH 8) and extracted with diethyl ether.
Outcomes
-
Primary Products: 1-Chloro-2-methylbut-3-en-2-yl acetate (28%) and (E)-4-chloro-3-methylbut-2-en-1-yl acetate (31%).
-
Purification: Column chromatography (hexane/ethyl acetate, 95:5).
Catalytic Isomerization with Copper Salts
US Patent 3,932,543 describes isomerization using copper catalysts:
Conditions
-
Substrate: 1-Chloro-4-acetoxy-2-methyl-2-butene
-
Catalyst: CuCl or CuCl₂ (0.5–1.0 mol%)
-
Solvent: Acetic acid
-
Temperature: 60–80°C
Comparative Analysis of Methods
Industrial-Scale Optimization
The chlorohydrination-esterification route is favored for industrial applications due to:
-
Catalyst Recyclability : Strong acid resins can be reused for >5 cycles without significant activity loss.
-
Byproduct Management : Unreacted isoprene and chloramine-T are recovered via distillation.
-
Green Chemistry Alignment : Solvents (methanol, acetic acid) are recycled, minimizing waste.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chloro-3-methylbut-2-en-1-yl acetate?
- Methodological Answer : Synthesis typically involves esterification of 4-chloro-3-methylbut-2-en-1-ol with acetyl chloride or acetic anhydride under controlled conditions. A catalyst like sulfuric acid or pyridine can facilitate the reaction. Purification via fractional distillation or column chromatography is recommended to isolate the product (boiling point and polarity differences aid separation). Key parameters include maintaining anhydrous conditions to avoid hydrolysis and monitoring reaction progress using TLC or GC-MS. The molecular formula (C₇H₁₁ClO₂) and SMILES notation (CC(=O)OC(C)ClC=C) can guide structural validation .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : The compound’s flash point (~13°C, similar to structurally related chlorinated acetates) necessitates storage in flame-proof cabinets at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation. Use PPE: nitrile gloves, N95 masks, and chemical goggles. Ventilation should meet OSHA standards for volatile organics. Stability tests under varying pH and temperature conditions (e.g., 25–40°C) are advised to determine shelf life, referencing safety protocols for allylic chlorides .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect a singlet at δ ~2.1 ppm (acetate methyl), a multiplet for the chloroalkene proton (δ 5.5–6.0 ppm), and splitting patterns from adjacent methyl and chlorine groups.
- ¹³C NMR : Peaks at δ ~170 ppm (ester carbonyl), δ ~120–130 ppm (chlorinated alkene carbons), and δ ~20–25 ppm (methyl groups).
- IR : Strong C=O stretch ~1740 cm⁻¹ and C-Cl stretch ~650 cm⁻¹.
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 151.06 (calculated using molecular weight 150.602 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent polarity or concentration effects. Standardize experimental conditions (e.g., CDCl₃ as solvent, 25°C) and compare with computational predictions (DFT calculations for NMR chemical shifts). For conflicting IR data, use attenuated total reflectance (ATR) FT-IR to minimize sample preparation artifacts. Cross-reference crystallographic data (if available) for bond-length validation, as seen in analogous acetate esters .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model transition states and activation energies for SN² reactions at the chloroalkene site. Analyze frontier molecular orbitals (FMOs) to identify electrophilic regions. Solvent effects (e.g., acetone vs. DMSO) can be incorporated via the Polarizable Continuum Model (PCM). Validate with experimental kinetics (e.g., monitoring Cl⁻ release via ion chromatography) .
Q. How does the steric environment of the chloro and methyl groups influence the compound’s reactivity in catalytic processes?
- Methodological Answer : Steric hindrance from the 3-methyl group reduces accessibility to the chloroalkene in catalytic cycles (e.g., palladium-catalyzed coupling). Use molecular docking simulations to assess steric bulk in active sites. Compare turnover frequencies (TOFs) with less hindered analogs (e.g., 4-chlorobutyl acetate). Kinetic isotopic effect (KIE) studies can differentiate electronic vs. steric contributions. Reference allylic chloride reactivity models for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
